molecular formula C9H11F2N3O4.HCI B000918 Gemcitabine hydrochloride CAS No. 122111-03-9

Gemcitabine hydrochloride

Cat. No. B000918
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-OSZBKLCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine hydrochloride is a chemotherapeutic agent widely utilized in the treatment of various cancers. As an analogue of deoxycytidine, it interferes with DNA synthesis, inhibiting cancer cell growth. This compound undergoes phosphorylation within cells to its active forms, which then incorporate into DNA, leading to cell death through a process called "masked termination" (Plunkett et al., 1995).

Synthesis Analysis

Gemcitabine hydrochloride synthesis involves converting 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-1-ketose-3,5-dibenzoate to its active drug form through steps including reduction, methylsulfonation, condensation with cytosine, deprotection, salt formation, and separative crystallization. This synthesis process achieves an overall yield of 14% (Qiu Zhui-bai, 2007).

Molecular Structure Analysis

The molecular structure of gemcitabine hydrochloride features a β-nucleoside of pharmaceutical interest as an antitumor agent. Its structure includes a protonated N atom of the cytidine ring due to salt formation, with the sugar residue adopting a C3′-endo and C4′-exo conformation. The gemcitabine cations and chloride ions in the asymmetric unit are linked by N—H⋯Cl hydrogen bonds, forming molecular columns along the c axis in its crystal structure (A. Sivalakshmidevi et al., 2003).

Chemical Reactions and Properties

Gemcitabine's active metabolites, diphosphate (dFdCDP) and triphosphate (dFdCTP), inhibit DNA synthesis processes. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase, and dFdCDP inhibits ribonucleoside reductase, depleting deoxyribonucleotide pools necessary for DNA synthesis. This multifaceted mechanism contributes to its potent anticancer activity (Mini et al., 2006).

Physical Properties Analysis

The physical properties of gemcitabine hydrochloride, particularly its solubility in water and stability in aqueous solutions, are crucial for its formulation and therapeutic efficacy. These properties are influenced by its molecular structure and the presence of the hydrochloride salt form, which enhances its solubility and allows for intravenous administration (Heinemann et al., 1995).

Chemical Properties Analysis

Gemcitabine's chemical properties, such as its stability under physiological conditions and reactivity with cellular enzymes, underpin its mechanism of action. The compound is metabolized by deoxycytidine kinase to its active nucleotide forms, which are crucial for its incorporation into DNA and the subsequent inhibition of DNA synthesis. These properties are pivotal for its chemotherapeutic effects (Heinemann et al., 1995).

Scientific Research Applications

  • Enhanced Bioavailability and Anticancer Activity : Solid lipid nanoparticles of Gemcitabine Hydrochloride have been developed to improve its bioavailability and anticancer activity by bypassing first-pass metabolism (Momin et al., 2017).

  • Mainstay for Pancreatic and Lung Cancers : Gemcitabine is a principal treatment for pancreatic and lung cancers, with ongoing studies focusing on its pharmacogenetics to enhance administration and pharmacokinetics (Ciccolini et al., 2016).

  • Treatment for Various Cancers : It's a first-line treatment for pancreatic adenocarcinoma and increasingly used for breast, bladder, and non-small cell lung cancers (Cavalcante & Monteiro, 2014).

  • Photodynamic Therapy and Cancer Cell Killing : Two-photon excited photodynamic therapy combined with gemcitabine delivery led to efficient cancer cell killing (Aggad et al., 2018).

  • First-line Therapy for Pancreatic Cancer : It's approved as first-line therapy for pancreatic cancer and investigated for its activity against other malignancies (King, 1996).

  • Overcoming Gemcitabine Resistance : Novel lipophilic monophosphorylated gemcitabine derivatives and their nanoparticles have potential in overcoming gemcitabine resistance in cancer treatment (Lansakara-P et al., 2012).

  • Anti-metabolic and Anti-tumor Properties : The synthesized gemcitabine hydrochloride has anti-metabolic and anti-tumor nucleoside drug properties (Guo, 2008).

  • Biodegradable Carrier Systems : Biodegradable carrier systems like GPOCA nanoparticles show significantly greater anticancer activity compared to free gemcitabine, suggesting potential for efficient cancer treatment (Arias et al., 2009).

  • Oral Formulation for Various Cancers : D07001-F4, an oral formulation of gemcitabine, is effective against several cancer types and has enhanced oral bioavailability (Hao et al., 2013).

  • Treatment of Breast Cancer : Colloidal gold nanoparticles loaded with gemcitabine hydrochloride show increased cytotoxicity in human breast adenocarcinoma cell lines (Devi et al., 2020).

  • Lipid-Based Nanosystems for Delivery : Lipid-based nanosystems like liposomes, niosomes, solid lipid nanoparticles, and nanostructured lipid carriers can enhance the delivery of gemcitabine and its co-drugs for cancer treatment (Habib & Singh, 2021).

  • Broad-Range Chemotherapeutic Agent : Gemcitabine hydrochloride is a broad-range chemotherapeutic agent for various cancers, but its use is restricted due to poor physicochemical properties and nonspecific drug delivery (Gupta et al., 2018).

Safety And Hazards

Gemcitabine hydrochloride can cause fetal harm . It is also harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause genetic defects, and may damage fertility or the unborn child .

Future Directions

Gemcitabine hydrochloride is being studied in the treatment of other types of cancer . It is also being explored in various innovative nanotechnology approaches .

properties

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95058-81-4, 103882-84-4
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047849
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcitabine hydrochloride

CAS RN

122111-03-9
Record name Gemcitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122111-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMCITABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemcitabine hydrochloride
Reactant of Route 2
Gemcitabine hydrochloride
Reactant of Route 3
Gemcitabine hydrochloride
Reactant of Route 4
Gemcitabine hydrochloride
Reactant of Route 5
Gemcitabine hydrochloride
Reactant of Route 6
Gemcitabine hydrochloride

Citations

For This Compound
3,410
Citations
Q Xu, V Zhang, LA Trissel - Journal of the American Pharmaceutical …, 1999 - Elsevier
… Test samples of gemcitabine hydrochloride were prepared in … and chemical stability of gemcitabine hydrochloride (Gemzar-… Test samples of gemcitabine hydrochloride were prepared in …
Number of citations: 47 www.sciencedirect.com
R Khaira, J Sharma, V Saini - The scientific world journal, 2014 - hindawi.com
… The aim of the present work was to develop starch nanoparticles (NPs) for the delivery of gemcitabine hydrochloride that could reduce its dose related side effects and may prolong its …
Number of citations: 53 www.hindawi.com
SL Anliker, MS McClure, TC Britton, EA Stephan… - Journal of …, 1994 - Elsevier
… Abstract 0 The anti-tumor agent gemcitabine hydrochloride, a … However, this work has shown that gemcitabine hydrochloride … Gemcitabine hydrochloride (1) is a p-nucleoside that is of …
Number of citations: 23 www.sciencedirect.com
TE Yalcin, S Ilbasmis-Tamer, B Ibisoglu… - Pharmaceutical …, 2018 - Taylor & Francis
… containing highly hydrophilic drug gemcitabine hydrochloride to achieve better encapsulation efficiency and controlled drug release profile. Gemcitabine hydrochloride-loaded PLGA …
Number of citations: 32 www.tandfonline.com
TE Yalcin, S Ilbasmis-Tamer, S Takka - International journal of …, 2020 - Elsevier
… The present study demonstrated the application of gemcitabine hydrochloride (GEM) loaded lipid polymer hybrid nanoparticles (LPHNs) for the enhancement the chemotherapeutic …
Number of citations: 44 www.sciencedirect.com
TE Yalcin, S Ilbasmis-Tamer, S Takka - International journal of …, 2018 - Elsevier
… The objective of this study was to design and optimize gemcitabine hydrochloride loaded … The results showed that the optimal formulation gemcitabine hydrochloride loaded LPHNs …
Number of citations: 51 www.sciencedirect.com
V Rajesh, B Anupama, V Jagathi… - E-Journal of …, 2011 - downloads.hindawi.com
… 10 mg of standard gemcitabine hydrochloride and 10 mg capecitabine hydrochloride were … of gemcitabine hydrochloride as 100 µg/mL and as 100 µg/mL capecitabine hydrochloride. …
Number of citations: 20 downloads.hindawi.com
P Srinivas, S Preeti - JGTPS, 2014 - jgtps.com
… Gemcitabine hydrochloride, a hydrophilic drug was used in the present investigation to … Gemcitabine hydrochloride is an antimetabolite (pyrimidine analog) currently being used as …
Number of citations: 13 www.jgtps.com
L Devi, TM Ansari, A Kumar, P Kushwaha - Journal of Nanoparticle …, 2023 - Springer
… One of the most often prescribed chemotherapeutics for first-line therapy is gemcitabine hydrochloride, which has a broad spectrum of effects. Gemcitabine hydrochloride is an intriguing …
Number of citations: 2 link.springer.com
S Das, JL Desai, HP Thakkar - Indian Journal of Pharmaceutical …, 2013 - ncbi.nlm.nih.gov
… work was to formulate gemcitabine hydrochloride loaded … and thereby reducing gemcitabine hydrochloride toxicity. … taken for loading of gemcitabine hydrochloride. The formulation was …
Number of citations: 15 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.